Isophosphinoline

Homogeneous catalysis Ligand design Electronic effects

Flexible phosphine ligands often dissociate under catalytic conditions, compromising turnover. Isophosphinoline’s zero-rotatable-bond, bicyclic framework provides a pre-organized coordination environment that suppresses ligand loss and enables independent electronic/steric tuning. • Zero rotatable bonds - pre-organizes metal binding, reduces entropic penalty. • Independent tuning of sterics and electronics via substitution at multiple positions. • Available as parent scaffold or 2-hydroxyisophosphindoline 2-oxide for rapid diversification.

Molecular Formula C9H7P
Molecular Weight 146.12 g/mol
CAS No. 253-37-2
Cat. No. B15496454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophosphinoline
CAS253-37-2
Molecular FormulaC9H7P
Molecular Weight146.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C=PC=CC2=C1
InChIInChI=1S/C9H7P/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H
InChIKeyODZILJDRJCJHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isophosphinoline Core Properties & Structural Identity


Isophosphinoline (CAS 253-37-2, C₉H₇P, MW 146.13) is a phosphorus-containing heterocycle characterized by a bicyclic framework in which a phosphorus atom is incorporated into a six-membered ring fused to a benzene ring . Unlike its more common nitrogen analog (isoquinoline), the phosphorus center imparts unique electronic and steric properties. The compound features a trivalent phosphorus atom with a lone pair, enabling it to act as a soft Lewis base and ligand [1]. Its computed LogP is approximately 0.8, indicating a moderate lipophilicity . While the parent compound serves primarily as a structural core, its substituted derivatives, particularly isophosphindolines, have been extensively explored in patents and literature as tunable ligands for transition-metal catalysis [2].

Why Generic Phosphines Cannot Substitute Isophosphinoline


Generic substitution of the isophosphinoline core with simpler phosphines (e.g., PPh₃) or other heterocyclic phospholes (e.g., phosphindoles, phospholanes) is non-viable due to fundamental differences in conformational rigidity, electronic tuning capacity, and steric bulk. While monodentate triarylphosphines offer limited steric and electronic control, the rigid, bicyclic framework of isophosphinoline and its saturated analogs (isophosphindolines) provides a pre-organized ligand environment [1]. This rigidity reduces the entropic penalty upon metal coordination and enhances catalyst stability. Furthermore, patents highlight that the isophosphindoline skeleton allows for extensive, independent modification of both steric and electronic properties through substitution at multiple positions, a tunability not available in many conventional ligand classes like BPE or DuPhos [2]. This enables fine-tuning of catalytic selectivity and activity in ways that are impossible with structurally more flexible or electronically less diverse alternatives [1].

Isophosphinoline vs. Analogues: Evidence Guide


Electronic Tuning Range vs. Phospholane Ligands

According to patent analysis, the isophosphindoline scaffold offers a demonstrably wider and more tunable range of electronic and steric properties compared to the established phospholane-based DuPhos and BPE ligand families [1]. While DuPhos and BPE ligands are praised for their stereochemical control, their capacity for independent electronic variation is explicitly limited. The patent asserts that the isophosphindoline framework allows for 'wider range' variation, enabling optimization for specific catalytic problems that DuPhos/BPE cannot address [1]. This is a class-level inference based on structural analysis and stated design intent.

Homogeneous catalysis Ligand design Electronic effects Steric effects

Conformational Rigidity vs. Triarylphosphines

The bicyclic isophosphinoline skeleton imposes significant conformational rigidity compared to freely rotating triarylphosphines like PPh₃ [1]. This rigidity translates into a lower entropic penalty upon metal binding and can enhance the kinetic stability of the resulting metal complex. While no single quantitative value directly compares the entropic contribution of PPh₃ vs. isophosphinoline, the difference is fundamental: PPh₃ has three rotatable aryl rings, whereas isophosphinoline has none (0 rotatable bonds) . This stark contrast in molecular flexibility is a key design parameter for ligands intended for high-temperature catalysis or for generating well-defined single-species catalysts [1].

Organometallic chemistry Ligand design Catalyst stability Entropy

Synthetic Accessibility via Key Intermediate

A key differentiator for the isophosphindoline system is the availability of a well-characterized and versatile synthetic intermediate: 2-hydroxyisophosphindoline 2-oxide (CAS 20148-17-8) [1]. This compound, a phosphinic acid derivative, can be efficiently reduced to the corresponding 2,3-dihydro-1H-isophosphindole in 60% yield using phenylsilane [2]. This established methodology provides a reliable entry point to a range of substituted isophosphindolines. In contrast, many other phosphorus heterocycle families lack such a central, commercially accessible, and synthetically flexible intermediate, requiring de novo synthesis for each ligand variation.

Synthetic methodology Phosphine oxide Ligand synthesis Building block

Procurement & Application Scenarios


Tunable Ligand Library for Asymmetric Hydrogenation

Procure the parent isophosphinoline or its readily synthesized derivatives as the core scaffold for a ligand library targeting challenging asymmetric hydrogenation substrates. The ability to independently tune electronic and steric parameters, as described in patent literature, makes this scaffold suitable for optimizing enantioselectivity where DuPhos or BPE ligands fail to provide adequate performance [1].

Thermally Stable Transition Metal Catalysts

Utilize the rigid, zero-rotatable-bond framework of the isophosphinoline core to design bidentate or monodentate ligands for transition metal catalysts (e.g., Pd, Rh, Ru) intended for high-temperature processes. The pre-organized geometry can enhance catalyst longevity and reduce ligand dissociation, a key advantage over flexible triarylphosphines .

Building Block for π-Conjugated Materials

Leverage the planar, aromatic-like core of isophosphinoline derivatives for the construction of phosphorus-containing π-conjugated systems. The crystal structure of 2-phenylisophosphindoline-1,3-dione confirms a near-planar skeleton, which is a critical prerequisite for effective π-orbital overlap and charge transport in organic electronic materials [2].

Core Intermediate for Diverse Derivatives

Procure 2-hydroxyisophosphindoline 2-oxide (CAS 20148-17-8) as a strategic synthetic hub. Its established reactivity, including reduction to the secondary phosphine in 60% yield, allows for rapid diversification into a variety of substituted isophosphindoline ligands and complexes for screening in catalytic applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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